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Compound of Interest

Compound Name:
Tert-butyl 2-oxa-5-

azaspiro[3.4]octane-5-carboxylate

CAS No.: 1245816-30-1

Cat. No.: B567739

Get Quote

Spirocyclic scaffolds are a cornerstone in modern medicinal chemistry, offering a unique three-

dimensional architecture that provides distinct advantages in drug discovery.[1] Unlike their

planar aromatic counterparts, the non-planar nature of spirocycles allows for novel interactions

with biological targets and can lead to improved physicochemical properties such as solubility

and metabolic stability.[2][3] The rigid conformation of spirocyclic systems reduces the entropic

penalty upon binding to a target, often resulting in higher affinity and selectivity.

The 2-oxa-5-azaspiro[3.4]octane core, which incorporates both an oxetane and a pyrrolidine

ring, represents a particularly interesting scaffold. The oxetane ring can act as a polar hydrogen

bond acceptor and is often used as a bioisosteric replacement for gem-dimethyl or carbonyl

groups, improving metabolic stability and aqueous solubility. The pyrrolidine ring, a common

motif in bioactive molecules, provides a key nitrogen atom that can be functionalized to

modulate activity and pharmacokinetic properties. This combination of features makes 2-oxa-5-

azaspiro[3.4]octane derivatives attractive candidates for the development of novel therapeutics

across various disease areas.
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IUPAC Nomenclature of 2-oxa-5-azaspiro[3.4]octane
Derivatives
The systematic naming of spiro compounds follows a specific set of rules established by the

International Union of Pure and Applied Chemistry (IUPAC).[4] For heterocyclic spiro systems

like 2-oxa-5-azaspiro[3.4]octane, replacement nomenclature (also known as 'a' nomenclature)

is employed.[4][5]

Core Structure and Numbering

The nomenclature for the parent compound is derived as follows:

Spiro Prefix: The name begins with "spiro" to indicate a spirocyclic system, which is

characterized by two rings sharing a single common atom (the spiro atom).[6]

Ring Size Indicators: The numbers in square brackets, [3.4], denote the number of atoms in

each ring linked to the spiro atom, starting with the smaller ring.[6] In this case, the oxetane

ring has 3 atoms (C1, O2, C3) and the pyrrolidine ring has 4 atoms (C6, C7, C8, N5) besides

the spiro atom (C4). The numbers are arranged in ascending order.

Parent Alkane: The name ends with "octane", which is the name of the acyclic hydrocarbon

with the same total number of atoms in the rings (3 + 4 + 1 spiro atom = 8).[6]

Heteroatom Identification: The prefixes "oxa" and "aza" are used to indicate the replacement

of carbon atoms with oxygen and nitrogen atoms, respectively.[4]

Locants: The numbers preceding the "oxa" and "aza" prefixes indicate the positions of the

heteroatoms in the ring system. Numbering begins in the smaller ring at an atom adjacent to

the spiro atom and proceeds around the smaller ring, through the spiro atom, and then

around the larger ring.[6] The direction of numbering is chosen to give the heteroatoms the

lowest possible locants.

Following these rules, the systematic IUPAC name for the core structure is 2-oxa-5-

azaspiro[3.4]octane.[7]

Caption: IUPAC numbering for the 2-oxa-5-azaspiro[3.4]octane core.
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Naming Derivatives

Substituents on the ring system are named as prefixes and their positions are indicated by the

corresponding locants. For example, a tert-butoxycarbonyl group attached to the nitrogen atom

at position 5 would be named tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate.[8] If a

substituent were present on one of the carbon atoms, its position would be numbered

accordingly.

Synthetic Strategies for 2-oxa-5-azaspiro[3.4]octane
Derivatives
The synthesis of spirocyclic heterocycles often involves multi-step sequences, including ring-

closing reactions and the construction of the spirocyclic core.[2] The synthesis of 2-oxa-5-

azaspiro[3.4]octane derivatives can be approached by forming either the oxetane or the

pyrrolidine ring last. A common strategy involves the use of a pre-functionalized precursor that

can undergo intramolecular cyclization to form one of the heterocyclic rings onto an existing

cyclic structure.

One potential synthetic pathway involves an intramolecular nucleophilic substitution. This could

start from a substituted pyrrolidinone, which is then functionalized with a side chain containing

a leaving group and a hydroxyl group. A subsequent base-mediated intramolecular cyclization

would form the oxetane ring.
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General Synthetic Workflow for Azaspiro-oxetanes
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Caption: A generalized workflow for the synthesis of 2-oxa-5-azaspiro[3.4]octane derivatives.
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Representative Experimental Protocol: Synthesis of a Spirocyclic Core

While a specific protocol for 2-oxa-5-azaspiro[3.4]octane is not detailed in the provided search

results, a general procedure for spirocyclization can be adapted. The following protocol outlines

the key steps for a tandem SN2 reaction to form a spirocyclic framework.[1]

Enolate Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen

atmosphere, add sodium hydride (2.5 equivalents) suspended in anhydrous DMF. Cool the

suspension to 0 °C. A solution of a suitable cyclic ketone or lactam precursor (1.0 equivalent)

in anhydrous DMF is added dropwise over 30 minutes. The mixture is then warmed to room

temperature and stirred for 1 hour to ensure complete enolate formation.[1]

Spirocyclization: A solution of a suitable dielectrophile, such as 1,3-dibromo-2,2-

dimethoxypropane (1.2 equivalents), in anhydrous DMF is added dropwise to the reaction

mixture at room temperature.[1] The reaction is stirred for 16-24 hours, and its progress is

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow

addition of water. The mixture is partitioned between an organic solvent (e.g., diethyl ether)

and water. The organic layers are combined, washed with water and brine, dried over

anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield

the crude spirocyclic product.[1]

Purification: The crude product is then purified using an appropriate method, such as column

chromatography on silica gel, to afford the pure spirocyclic compound.

Table 1: Representative Reaction Yields for Spirocycle Synthesis
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Reaction Type
Starting
Materials

Product Yield (%) Reference

Knoevenagel/Mic

hael/Cyclization

Isatin,

malononitrile,

barbituric acid

Spiro[indole-3,5'-

pyrimidine]

derivative

43-98 [9]

[3+2]

Cycloaddition

2-methylene-

tetrahydronaphta

len-1-ones, N-

cyclopropylanilin

es

2-amino-

spiro[4.5]decane-

6-ones

Good yields [2]

Tandem Aldol-

Lactonization

L-Proline

derivative

1-oxo-2-oxa-5-

azaspiro[3.4]octa

ne

Not specified [10]

Biological Significance and Applications
Azaspiro[3.4]octane scaffolds are privileged structures in medicinal chemistry, with derivatives

showing a wide range of biological activities.[11][12] The incorporation of an oxetane ring, as in

the 2-oxa-5-azaspiro[3.4]octane core, is a strategy to improve drug-like properties.

Anticancer and Antiproliferative Activity

Numerous spiro compounds have been investigated for their potential as anticancer agents.[9]

[12] For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated

significant antiproliferative effects against various human cancer cell lines, with IC50 values in

the low micromolar range.[13] These compounds were found to induce apoptosis and cause

cell cycle arrest.[13] The unique 3D shape of spirocycles allows them to bind to protein targets

that may be challenging for more planar molecules.

Table 2: Antiproliferative Activity of Selected Spiro Compounds
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Compound Class Cell Line IC50 (µM) Reference

Spiro[indole-3,5'-

pyrimidine]
HCT116 (Colon) 52.81 [9]

Spiro[indole-3,5'-

pyrimidine]
PC3 (Prostate) 74.40 [9]

Spiro[indole-3,5'-

pyrimidine]
HL60 (Leukemia) 49.72 [9]

3-

Azaspiro[bicyclo[3.1.0]

hexane-2,5′-

pyrimidines]

Various 4.2 - 24.1 [13]

Antiviral and Antibacterial Activity

Spirocyclic systems have also been explored as antimicrobial and antiviral agents.[14] For

example, derivatives of 2,6-diazaspiro[3.4]octane combined with a 5-nitrofuranoyl "warhead"

have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant

strains.[11] In the antiviral domain, 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine, a related spiro-

isoxazoline, exhibited submicromolar activity against the influenza A virus.[14]

Therapeutic Potential of Azaspiro[3.4]octane Scaffolds

Potential Therapeutic Areas

2-Oxa-5-azaspiro[3.4]octane Core

Oncology
(Antiproliferative)

Inhibits
cell growth

Infectious Diseases
(Antiviral, Antibacterial)

Targets viral/bacterial
proteins

CNS Disorders
(Receptor Modulators)

Modulates
neurotransmitter receptors
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Caption: Potential applications of 2-oxa-5-azaspiro[3.4]octane derivatives in drug development.

Conclusion
The 2-oxa-5-azaspiro[3.4]octane scaffold is a compelling starting point for the design of novel

therapeutic agents. Its well-defined three-dimensional structure, combined with the favorable

physicochemical properties imparted by the oxetane and pyrrolidine rings, offers significant

potential for developing potent and selective modulators of various biological targets. A

thorough understanding of the IUPAC nomenclature is essential for clear communication within

the scientific community. Furthermore, the development of robust synthetic strategies is crucial

for exploring the chemical space around this scaffold. As research continues, derivatives of 2-

oxa-5-azaspiro[3.4]octane are poised to make valuable contributions to the fields of medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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